The research was initiated because BRPF1 is a scaffolding protein crucial for assembling MOZ/MORF histone acetyltransferase complexes, but the specific function of its bromodomain was poorly understood due to a lack of high-quality chemical tools [1]. While the initial inhibitor GSK5959 was potent and selective, its high lipophilicity and low solubility made it unsuitable for cellular and in vivo studies [1].
The discovery team employed a structure-based drug design approach. The crystal structure of GSK5959 bound to the BRPF1 bromodomain revealed critical interactions and guided the optimization strategy [1]. The workflow involved iterative cycles of compound design, synthesis, and evaluation.
The diagram below illustrates the key structural insights and optimization strategy.
A critical breakthrough was modifying the 6-position of the benzimidazolone core. Replacing the carbon-linked piperidine with a piperazine (Compound 28 in the research) introduced a nitrogen that could form a favorable hydrogen bond with the backbone carbonyl of Asn651. This change maintained high potency while significantly improving aqueous solubility, achieving a key objective of the campaign [1].
The characterization of GSK6853 and its precursors involved several key experimental protocols to confirm target engagement and functional activity.
Since its development, this compound has been widely adopted as a research tool to investigate the role of BRPF1 in various cancers. The table below summarizes some key findings.
| Cancer Type | Reported Role of BRPF1 / Effect of this compound |
|---|---|
| Breast Cancer | BRPF1 is essential in estrogen receptor-positive (ER+) cells; this compound inhibits cell cycle progression, reduces proliferation, and counteracts resistance to endocrine therapy [3]. |
| Gliomas (Brain Cancer) | BRPF1 is a potential drug target; its inhibition or knockdown attenuates glioma cell proliferation and colony formation [2]. |
| Acute Myeloid Leukemia (AML) & Hepatocellular Carcinoma (HCC) | BRPF1 is an actionable oncogenic target; studies use virtual screening and AI to discover new chemotypes for inhibition [4] [5]. |
| General Oncogenic Role | A 2025 review confirms BRPF1 is frequently dysregulated in cancer and that its inhibitors show promising preclinical efficacy [6]. |
BRPF1 functions as a master scaffolding protein and a multivalent chromatin reader. Its structure enables the assembly of multi-subunit histone acetyltransferase (HAT) complexes and facilitates their recruitment to specific genomic locations.
The table below outlines the key structural domains of BRPF1 and their specific molecular functions.
| Domain | Acronym | Molecular Function | Binding Specificity / Role |
|---|---|---|---|
| Sfp1-like C2H2 Zinc Finger | SZ | Unknown; BRPF1-specific | Function not fully characterized; unique to BRPF1 [1] [2] |
| BRPF1-specific N-terminal | BN | Scaffolding | Associates with the MYST domain of KAT6A/KAT6B/KAT7 [1] [2] |
| Enhancer of Polycomb-like 1 | EPC-I | Scaffolding | Works with BN domain to interact with MYST HATs (KAT6A/KAT6B) [1] [2] |
| PHD-Zinc Knuckle-PHD | PZP | Chromatin Reader | Binds unmodified histone H3 tails (via PHD1) and linker DNA (via PHD2) [1] [2] |
| Bromodomain | BrD | Chromatin Reader | Recognizes acetylated lysines on histones H2A (K5ac), H3 (K14ac), and H4 (K12ac) [2] |
| Pro-Trp-Trp-Pro | PWWP | Chromatin Reader | Recognizes histone H3 trimethylated at lysine 36 (H3K36me3) [1] [2] |
| Enhancer of Polycomb-like 2 | EPC-II | Scaffolding | Interacts with accessory proteins ING4/5 and MEAF6 [1] [2] |
BRPF1 exists in several isoforms. The functional BRPF1B isoform contains the intact bromodomain, while the BRPF1A isoform has a 6-residue insertion in this domain that impairs its ability to bind acetylated lysines, highlighting the critical role of an intact bromodomain for its reader function [2].
BRPF1 operates primarily as the central scaffold for the assembly of a tetrameric HAT complex. The core mechanism involves recruiting catalytic and accessory subunits to chromatin to promote targeted histone acetylation.
The BRPF1 complex mechanism shows how the scaffold protein BRPF1 assembles other subunits and recruits them to chromatin, leading to targeted histone acetylation. This multi-subunit complex is recruited to specific genomic loci through the combinatorial reading of histone marks by its multiple reader domains. The PWWP domain's recognition of H3K36me3 (a mark of actively transcribed regions) and the ING5 subunit's binding to H3K4me3 (a mark of active promoters) ensure the complex is targeted to transcriptionally active chromatin. Once recruited, the MYST domain of KAT6A or KAT6B catalyzes the acetylation of histone H3 at lysines 23, 14, and 9. H3K23ac is a particularly notable mark mediated by this complex [3] [1]. This acetylation neutralizes the positive charge of histones, loosening chromatin structure and facilitating the recruitment of additional transcription factors and co-activators to promote gene expression.
The BRPF1-KAT6A/KAT6B complex is a critical regulator of gene expression programs essential for normal development. Its dysregulation is directly implicated in human diseases, ranging from neurodevelopmental disorders to cancer.
| Cancer Type | Role of BRPF1 | Proposed Mechanism |
|---|---|---|
| Liver Cancer | Oncogene; therapeutic target | Promotes tumorigenesis; BRPF1 loss suppresses cancer in models [3] |
| Leukemia & Medulloblastoma | Oncogene | Somatic mutations and dysregulation drive disease [1] |
| Triple-Negative Breast Cancer (TNBC) | Mediator of Taxol resistance | Binds to and upregulates the ABCB1 promoter, inducing a multidrug-resistant phenotype [6] |
| Endocrine Therapy-Resistant Breast Cancer | Essential gene for cell survival | Regulates chromatin accessibility and silences ERα expression; its inhibition blocks proliferation [7] |
| Lower-Grade Glioma | Promotes cell proliferation | Potential drug target; inhibition attenuates glioma cell growth and colony formation [8] |
The bromodomain of BRPF1, with its well-defined binding pocket for acetylated lysines, presents a druggable target. Inhibiting this pocket disrupts the recruitment function of BRPF1, offering a strategy to counteract its dysregulation in disease.
Several selective small-molecule inhibitors have been developed through structure-based drug design. For instance, the crystal structure of the human BRPF1 bromodomain in complex with a ligand like BZ032 (PDB: 5O5A) provides a high-resolution view of these interactions and serves as a blueprint for inhibitor optimization [9]. Key compounds include:
Purpose: Identify direct genomic targets of BRPF1, such as the ABCB1 promoter in Taxol-resistant cells [6]. Procedure:
Purpose: Assess the therapeutic effect of BRPF1 bromodomain inhibition in cancer models [6] [8] [7]. Procedure:
Purpose: Determine global gene expression changes dependent on BRPF1 function [6] [7]. Procedure:
This diagram illustrates how BRPF1 promotes Taxol resistance by activating ABCB1 gene expression, and how its inhibition can reverse this process.
BRPF1 is a multifaceted epigenetic regulator whose function as a scaffold and chromatin reader is critical for normal development and is pathologically dysregulated in cancer and other diseases. Its bromodomain is a key functional module, making it a promising therapeutic target.
Future research should focus on:
In cell-based experiments, GSK6853 is used to elucidate the consequences of BRPF1 bromodomain inhibition. The typical workflow involves treating cells with the compound and assessing phenotypic and molecular changes.
| Application | Cell Lines Used | Typical Treatment Concentration | Key Readouts |
|---|---|---|---|
| Proliferation/Viability Assay | A549, H1975 (NSCLC) [1] | 0 - 400 µM (dose-response) [1] | CCK-8 assay absorbance (450 nm) [1] |
| Clonogenic Assay | A549, H1975 (NSCLC); PEO4, OVCAR-3 (Ovarian Cancer) [1] [2] | 25, 50, 100 µM [1] [2] | Number of colonies (≥50 cells) after 10-14 days [1] |
| Cell Cycle Analysis | A549, H1975 (NSCLC); PEO4, OVCAR-3 (Ovarian Cancer) [1] [2] | 10, 20, 50 µM for 24h-12d [1] [2] | Flow cytometry (PI staining); G0/G1 phase arrest [1] [2] |
| Apoptosis Assay | A549, H1975 (NSCLC); Ovarian Cancer cells [1] [2] | 25, 50, 100 µM for 24h [1] | Flow cytometry (Annexin V/PI staining); Caspase 3/7 activation [1] [2] |
| Migration/Invasion Assay | Metastatic Ovarian Cancer cells [2] | 10, 20 µM [2] | Reduced cellular migration and invasion [2] |
| Western Blot Analysis | A549, H1975 (NSCLC) [1] | 50 µM [1] | Downregulation of p-JAK2, p-STAT3, CCNA2 [1] |
The diagram below illustrates a key signaling pathway, the BRPF1-JAK2-STAT3-CCNA2 axis, identified as a mechanism of action for this compound in Non-Small Cell Lung Cancer (NSCLC) cells [1].
Identified mechanism of this compound action in NSCLC models [1].
This compound has demonstrated potent anti-proliferative and anti-metastatic effects across various cancer models in preclinical research, establishing BRPF1 as a promising therapeutic target.
For in vivo studies, this compound has moderate pharmacokinetic properties. In male CD-1 mice, following a 1 mg/kg IV dose, it showed high blood clearance and a moderate terminal half-life of 1.7 hours. Oral administration (3 mg/kg) resulted in low bioavailability (22%), while the intraperitoneal (IP) route provided much higher exposure (85% bioavailability), making IP the recommended route for animal studies [4] [5].
This compound serves as a critical tool for validating BRPF1 as a target and exploring the therapeutic potential of its inhibition in epigenetics-driven diseases, particularly cancer.
BRPF1 serves as the structural backbone for several multi-subunit HAT complexes. The following diagram illustrates the assembly and primary function of the core MOZ/MORF complex.
BRPF1 scaffolds the HAT complex, targeting it to chromatin for H3K23 acetylation.
The biological functions of these complexes are critical for normal development. BRPF1 is essential for embryonic survival, with studies in mice showing that its loss leads to severe defects in the vasculature, neural tube, and overall cell proliferation [1]. It is particularly important for the development of the hematopoietic system and the brain [2] [1]. In humans, heterozygous mutations in the BRPF1 gene are associated with a neurodevelopmental disorder characterized by intellectual disability and developmental delay [3] [2].
BRPF1 is not a passive scaffold but actively modulates the function of its associated HAT complexes through several key mechanisms.
Dysregulation of BRPF1 is observed in multiple cancers. It is frequently overexpressed in malignancies such as hepatocellular carcinoma (HCC), where its high expression correlates with poor patient survival [3] [7]. It also plays oncogenic roles in gastrointestinal, genitourinary, breast, and hematological tumors [7]. The functional outcome of BRPF1 dysregulation can be attributed to the impaired control of histone acetylation, leading to aberrant expression of genes involved in cell proliferation, stemness, and other cancer hallmarks [3] [7].
The BRPF1 bromodomain has emerged as a promising therapeutic target. Its inhibition disrupts the chromatin-reading function of the protein. The following table summarizes key experimental findings and approaches for targeting BRPF1.
| Experimental Approach / Finding | Key Result | Significance / Application |
|---|---|---|
| BRPF1 Bromodomain Inhibition (GSK5959) | Inhibited HCC growth in vivo [3]. | Validates the bromodomain as a druggable target for cancer therapy. |
| Photo-Cross-Linking & Interactome Mapping | Identified novel non-histone partners (e.g., ILF3) [3]. | Reveals expanded roles for BRPF1 in transcription and RNA processing; provides new avenues for research. |
| Fragment-Based Screening | Identified multiple chemotypes with high ligand efficiency [9]. | Informs the structure-based design of more potent and selective BRPF1 inhibitors. |
For researchers investigating BRPF1, several advanced techniques are instrumental.
1. Identifying Non-Histone Interactors using Photo-Cross-Linking This protocol uses an engineered BRPF1 bromodomain to capture transient, low-affinity interactions that are difficult to detect with traditional methods [3].
2. Determining Histone Substrate Specificity Understanding how complex formation alters substrate preference is key. This involves comparative HAT assays with different enzyme forms [5].
GSK6853 is a benzimidazolone-based chemical probe that potently and selectively inhibits the BRPF1 bromodomain [1] [2] [3]. BRPF1 functions as a scaffolding protein essential for assembling MYST-family histone acetyltransferase (HAT) complexes, such as MOZ/MORF, which play crucial roles in epigenetic regulation of gene expression, DNA repair, and replication [1] [2].
The compound exerts its effects by blocking the BRPF1 bromodomain from recognizing and binding to Nε-acetyl-lysine (KAc) modified histones, thereby disrupting chromatin remodeling and transcriptional activation [1].
Table 1: Key Biochemical and Cellular Properties of this compound
| Property | Value / Result | Assay Type |
|---|---|---|
| BRPF1 Potency (IC₅₀) | 8 nM | TR-FRET [2] |
| BRPF1 Binding (KD) | 0.3 nM | BROMOscan [2] |
| Cellular Target Engagement (IC₅₀) | 20 nM | NanoBRET [2] |
| Selectivity | >1600-fold over other bromodomains | Panel of 48 bromodomains [2] [3] |
| Recommended Cellular Concentration | ≤ 1 μM | To minimize off-target effects [2] [3] |
Table 2: In Vitro and In Vivo Pharmacological Profile
| Parameter | Value |
|---|---|
| Chrom logD pH 7.4 | 2.0 [2] |
| CLND Solubility | 140 μg/mL [2] |
| IV Clearance (Mouse) | 107 mL/min/kg [2] [3] |
| Terminal Half-life (Mouse, IV) | 1.7 h [2] [3] |
| Oral Bioavailability (Mouse, 3 mg/kg) | 22% [2] [3] |
| Intraperitoneal Bioavailability (Mouse, 3 mg/kg) | 85% [2] [3] |
Preclinical studies highlight this compound's potential as an anticancer agent in various models.
The diagram below summarizes the core mechanism of action of this compound and its downstream effects on cancer cell processes, as evidenced across these preclinical models.
Figure 1: Mechanism of this compound action. The inhibitor binds BRPF1, disrupting MYST complex function and oncogene transcription, leading to multiple anti-cancer effects.
The biological evidence for this compound is generated through standardized experimental approaches. Here are detailed methodologies for key assays from the search results [4] [5] [6]:
Cell Viability/Proliferation Assays (CCK-8 / MTT): Seed cells (e.g., 5 × 10³ cells/well for CCK-8; 2 × 10³ cells/well for other assays) in 96-well plates. Treat with a concentration range of this compound (e.g., 0-400 μM) or vehicle (DMSO) for the desired duration (e.g., 24-96 hours). Add CCK-8 or MTT reagent and incubate for 1-3 hours at 37°C. Measure absorbance at 450 nm (CCK-8) or 570 nm with a 620 nm background reference (MTT) using a microplate reader. Plot absorbance values or percentage of control against drug concentration to generate dose-response curves [4] [5].
Colony Formation Assay: Treat cells with this compound or vehicle. After treatment, seed a low number of cells (e.g., 500 cells/well) into 6-well plates. Culture for 10-14 days to allow colony development. Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies manually (typically defined as >50 cells). The reduction in colony number relative to the vehicle control indicates long-term clonogenic survival inhibition [4] [6].
Cell Cycle Analysis by Flow Cytometry: Treat cells with this compound (e.g., 50 μM for 24 hours). Harvest and fix cells in 70% ice-cold ethanol overnight. Wash cells with PBS and stain with a propidium iodide (PI) solution containing RNase A for 30 minutes in the dark. Analyze DNA content using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using analysis software (e.g., FlowJo) [4].
Apoptosis Assay (Annexin V/PI Staining): Treat cells with this compound (e.g., 0-100 μM for 24 hours). Harvest cells and resuspend in binding buffer. Add Annexin V and Propidium Iodide (PI) and incubate for 15 minutes in the dark. Analyze stained cells by flow cytometry to distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations [4].
Western Blot Analysis: Extract total cellular proteins using RIPA lysis buffer with protease and phosphatase inhibitors. Determine protein concentration with a BCA assay. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block membrane with 5% non-fat milk. Incubate with primary antibodies (e.g., against p-JAK2, p-STAT3, Cyclin A2, cleaved Caspase-3) overnight at 4°C, followed by HRP-conjugated secondary antibodies. Visualize protein bands using enhanced chemiluminescence (ECL) and quantify band intensity with software like ImageJ [4] [5] [6].
BRPF1 functions as an essential scaffold and multivalent chromatin reader for the MOZ histone acetyltransferase (HAT) complex. This 4-subunit complex includes MOZ (KAT6A), BRPF1, ING5, and MEAF6 [1] [2]. The table below summarizes the core components and BRPF1's functional domains.
Table 1: The MOZ HAT Complex Core Subunits
| Protein | Role in Complex | Key Functional Domains |
|---|---|---|
| MOZ (KAT6A) | Catalytic subunit, MYST family histone acetyltransferase [2] | NEMM, MYST (HAT domain), DPF (double PHD finger) [2] |
| BRPF1 | Central scaffolding subunit and multivalent chromatin reader [1] [2] | PZP (binds nucleosome), Bromodomain (binds acetylated lysines), PWWP (binds H3K36me3) [1] [2] |
| ING5 | Subunit linking complex to chromatin [2] | PHD finger (binds H3K4me3) [2] |
| MEAF6 | Stabilizing subunit [2] | No reader domains specified in sources |
Table 2: BRPF1 Chromatin Reader Domains
| Domain | Recognition Specificity | Functional Role |
|---|---|---|
| PZP (PHD-Zn knuckle-PHD) | Histone H3 N-terminus and linker DNA [1] | Anchors complex to the nucleosome [1] |
| Bromodomain | Di-acetylated histone H4 (H4K5acK8ac, H4K5acK12ac) and other acetylated marks (H2AK5ac, H3K14ac) [3] [4] | Recruits complex to acetylated chromatin regions [3] |
| PWWP | Histone H3 lysine 36 trimethylation (H3K36me3) [1] | Targets complex to actively transcribed genomic regions [1] |
The following diagram illustrates how these domains and subunits work together to recruit the complex to specific genomic locations and facilitate gene activation, particularly of HOX genes, which is a key event in MOZ-related leukemias.
Diagram 1: The MOZ-BRPF1 complex is recruited to active chromatin regions through its reader domains, leading to histone acetylation, HOX gene activation, and leukemogenesis.
The primary oncogenic mechanism of BRPF1 in AML is through its partnership with the MOZ-TIF2 fusion oncoprotein, which results from chromosomal translocations and is associated with poor prognosis [5] [2].
Key experiments have validated BRPF1's critical role in AML models, primarily using the MOZ-TIF2 fusion context.
Table 3: Key Experimental Findings on BRPF1 in AML
| Experimental Approach | Key Finding | Functional Implication |
|---|---|---|
| Co-Immunoprecipitation [5] | MOZ-TIF2 forms a stable complex with BRPF1. | BRPF1 is an integral, non-catalytic component of the oncogenic fusion complex. |
| Chromatin Immunoprecipitation (ChIP) [5] | Both MOZ-TIF2 and BRPF1 interact with the promoters of key HOX genes (e.g., HOXA9, HOXA10) in leukemic cells. | The complex is directly located at and regulates its critical target genes. |
| BRPF1 Knockdown/Depletion [5] | Loss of BRPF1 decreases MOZ localization on HOX genes and abolishes the in vitro transformation ability of MOZ-TIF2. | BRPF1 is essential for the targeting and oncogenic function of the complex. |
| HAT-deficient MOZ-TIF2 mutant [5] | A mutant lacking acetyltransferase activity cannot deregulate HOX genes or initiate leukemia. | The enzymatic output of the complex is required for leukemogenesis. |
This methodology outlines the key experiments that established BRPF1 as critical for MOZ-TIF2-induced leukemia [5].
The compelling evidence of BRPF1's role in AML, especially through its bromodomain, makes it a promising candidate for targeted therapy [1].
Several key challenges and future directions emerge from the current understanding of BRPF1 in AML:
This compound is a selective benzimidazolone-based inhibitor discovered by the SGC to target the bromodomains of the BRPF (BRomodomain and PHD Finger containing) family of proteins (BRPF1/2/3) [1] [2]. As a scaffolding protein, BRPF1 assembles MOZ/MORF histone acetyltransferase (HAT) complexes, which play crucial roles in transcription, DNA repair, and recombination [1].
The quantitative profile of this compound is summarized in the table below.
| Property | Value | Assay Method |
|---|---|---|
| BRPF1 Bromodomain Potency (KD) | 0.3 nM | BROMOscan [1] |
| BRPF1 Bromodomain Potency (IC50) | 8 nM | TR-FRET assay [1] |
| Cellular Target Engagement (IC50) | 20 nM | NanoBRET [1] |
| Selectivity (vs. 48 other bromodomains) | >1,600-fold | BROMOscan panel [1] |
| Recommended Cellular Assay Concentration | ≤ 1 µM | Cell-based assays [1] |
The NanoBRET assay is a powerful method to confirm that this compound engages with its intended target, BRPF1, in a live cellular environment [1].
The diagram below illustrates the key components and workflow of the NanoBRET target engagement assay.
Beyond confirming direct target engagement, this compound has been used in functional cellular assays to elucidate its mechanism of action, particularly in cancer models.
Recent research in non-small cell lung cancer (NSCLC) cell lines (A549 and H1975) demonstrates that this compound inhibits cell proliferation and induces G0/G1 cell cycle arrest and apoptosis [3] [4]. Transcriptomic and protein analysis revealed that this effect is mediated through the suppression of the JAK2/STAT3 signaling pathway, leading to the downregulation of the critical cell cycle gene CCNA2 (Cyclin A2) [3] [4]. The signaling pathway is depicted below.
The table below summarizes the key dosing and physicochemical information for this compound to guide your experimental planning.
| Aspect | Recommendation & Key Values |
|---|---|
| General Recommended Concentration | Do not exceed 1 μM in cell-based assays to minimize off-target effects [1] [2] [3]. |
| DMSO Stock Solution Concentration | 81 mg/mL (197.81 mM) [2]. |
| Cellular Potency (IC₅₀) | 20 nM (NanoBRET cellular target engagement assay) [1]. |
| In Vitro Potency (IC₅₀) | 8 nM (TR-FRET assay) [1]. |
| Selectivity | >1600-fold selectivity for BRPF1 over 48 other tested bromodomains [1] [2] [4]. |
The following section outlines specific protocols for common cell-based assays using this compound, as described in recent publications.
This protocol is used to determine the anti-proliferative effects of this compound [5].
This assay tests the long-term clonogenic survival of cells after drug treatment [5] [6].
This protocol assesses cell cycle distribution following BRPF1 inhibition [5] [6].
This method quantifies the rate of programmed cell death [5].
This compound is a potent, selective chemical probe that inhibits the bromodomain of BRPF1, a scaffolding protein essential for the assembly and function of MOZ/MORF histone acetyltransferase (HAT) complexes [1]. Inhibition of BRPF1 disrupts its ability to "read" acetylated histone marks, leading to changes in gene expression programs that drive cancer.
Recent studies in different cancer types have elucidated specific downstream pathways:
Diagram 1: this compound exerts anti-cancer effects by inhibiting the BRPF1 bromodomain, which in turn disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and DNA damage.
The table below summarizes the key PK parameters of this compound from a study in male CD-1 mice. This data is critical for designing in vivo experiments. [1] [2]
| Parameter | Intravenous (IV) 1 mg/kg | Oral (PO) 3 mg/kg | Intraperitoneal (IP) 3 mg/kg | | :--- | :--- | :--- | :--- | | Blood Clearance (CLb) | 107 mL/min/kg | - | - | | Volume of Distribution (Vd) | 5.5 L/kg | - | - | | Terminal Half-Life (t₁/₂) | 1.7 h | - | - | | Maximum Concentration (Cmax) | - | 42 ng/mL | 469 ng/mL | | Time to Cmax (Tmax) | - | 1.5 h | 0.25 h | | Bioavailability (F) | - | 22% | 85% |
The data strongly suggests that the intraperitoneal (IP) route is the most favorable for in vivo dosing. It provides high systemic exposure and rapid absorption, making it suitable for pharmacodynamic (PD) studies. [1] [2]
For in vivo studies, this compound must be dissolved in a suitable vehicle. The following table lists two validated formulations for preparing a 2 mg/mL dosing solution. [1] [2]
| Formulation Component | Formulation 1 | Formulation 2 |
|---|---|---|
| DMSO | 10% | 10% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| SBE-β-CD (in Saline) | - | 20% |
| Preparation Notes | Add co-solvents sequentially. Clear solution. | Add co-solvents sequentially. Clear solution. |
Preparation Example for Formulation 1:
The following diagram illustrates a general workflow for conducting an in vivo efficacy study with this compound, based on standard practices.
Recent studies demonstrate the use of this compound in various disease models, providing context for its application.
I hope this compilation of available data provides a solid foundation for your research planning. Should you require further details on a specific aspect of your study design, please feel free to ask.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous technique widely used in drug discovery for studying biomolecular interactions. It is particularly valuable for profiling bromodomain inhibitors like those targeting BRPF1, as it allows for the quantitative assessment of a compound's potency and selectivity in a high-throughput manner [1] [2] [3].
The core principle involves a donor fluorophore (e.g., Terbium cryptate) that, upon excitation, can transfer energy to a nearby acceptor fluorophore if they are in close proximity. This transfer only occurs when the two molecules are bound, making it ideal for binding assays. The "time-resolved" aspect, which involves measuring the signal after a short delay, minimizes background fluorescence interference, leading to a robust signal-to-noise ratio [3].
In the context of BRPF1, the TR-FRET assay was used to determine the inhibitory potency (pIC50) of developed compounds, such as the probe molecule GSK6853, and to establish their selectivity profile against related bromodomains like BRPF2 and BRD4 [1].
While a full protocol is not detailed in the available literature, the following tables summarize the critical quantitative data and components that would form the basis of a BRPF1 TR-FRET assay, as referenced in the study [1].
Table 1: Exemplar Inhibitor Profiling Data from a TR-FRET Assay [1]
| Compound | BRPF1 TR-FRET pIC50 | BRPF2 TR-FRET pIC50 | BRD4 (BD1) TR-FRET pIC50 |
|---|---|---|---|
| GSK5959 (1) | 7.1 | 5.2 | < 4.3 |
| Compound 5 | 7.6 | 5.3 | < 4.3 |
| Compound 19 | 7.5 | 5.2 | < 4.3 |
| Compound 28 | 7.3 | 5.2 | < 4.3 |
Table 2: Proposed Core Components for a BRPF1 TR-FRET Assay
| Component | Description | Purpose / Note |
|---|---|---|
| Target Protein | BRPF1 bromodomain | Likely tagged (e.g., GST) for detection [2]. |
| Ligand | Acetylated histone peptide | Mimics natural substrate; could be biotinylated [1]. |
| Donor Fluorophore | Terbium (Tb)-cryptate conjugated antibody | e.g., Tb-anti-GST to detect the tagged BRPF1 protein [2]. |
| Acceptor Fluorophore | Fluorophore compatible with Tb (e.g., XL665) | Could be streptavidin-conjugated if using a biotinylated ligand [2]. |
| Buffer System | TR-FRET assay buffer | Typically contains HEPES, salts, and BSA to reduce nonspecific binding. |
| Readout | TR-FRET ratio (Acceptor emission / Donor emission) | Ratiometric measurement corrects for well-to-well variability [3]. |
The following diagram outlines the general workflow for performing a TR-FRET assay to identify BRPF1 inhibitors, integrating the components listed above and standard TR-FRET practices.
The core steps of the assay are:
Setting up a robust TR-FRET assay requires careful optimization. The referenced paper on a BRD/PROTAC/CRBN ternary complex assay provides a relevant stepwise optimization approach that can be adapted for BRPF1 [2].
I hope this synthesized application note provides a solid foundation for your research. Should you require further details on a specific aspect, feel free to ask.
This compound is a potent, selective, and cell-active chemical probe that inhibits the BRPF1 (Bromodomain and PHD Finger-containing protein 1) bromodomain [1] [2]. It functions as a high-quality chemical probe discovered by the SGC (Structural Genomics Consortium) and is characterized by its exceptional selectivity, showing greater than 1600-fold selectivity for BRPF1 over all other bromodomains tested in a panel of 48 assays [1] [3] [4]. The BRPF proteins act as crucial scaffolding proteins for the assembly of MYST family histone acetyltransferase (HAT) complexes, which play fundamental roles in chromatin regulation, DNA repair, replication, and transcription [1] [2]. Dysregulation of these complexes is implicated in diseases such as acute myeloid leukemia (AML), making BRPF1 a target of significant biological and therapeutic interest [1].
This compound possesses favorable physicochemical properties that facilitate its use in biochemical and cellular assays. The table below summarizes its core characteristics [1] [3] [4].
Table 1: Physicochemical and Biochemical Profile of this compound
| Property | Value | Description / Significance |
|---|---|---|
| Molecular Formula | C₂₂H₂₇N₅O₃ | - |
| Molecular Weight | 409.48 g/mol | - |
| CAS Number | 1910124-24-1 | - |
| Chrom logD pH 7.4 | 2.0 | Indicates good hydrophilicity, favorable for solubility. |
| CLND Solubility | 140 µg/mL | A measure of intrinsic solubility in aqueous buffer. |
| BRPF1 Potency (TR-FRET) | pIC₅₀ = 8.1 (IC₅₀ ~8 nM) | High potency in a cell-free biochemical assay [1]. |
| Cellular Target Engagement | IC₅₀ = 20 nM | Confirms cell permeability and activity in a cellular NanoBRET assay [1]. |
For practical laboratory use, this compound has been experimentally determined to be soluble in various solvents. This is critical for preparing high-concentration stock solutions.
Table 2: Experimental Solubility of this compound in Standard Solvents
| Solvent | Solubility | Notes & Recommendations |
|---|---|---|
| DMSO | 81 mg/mL (197.81 mM) [3] [4] | Recommended for primary stock. Stable at this concentration. Warm if necessary. |
| Ethanol | 81 mg/mL (197.81 mM) [3] [5] | A suitable alternative if DMSO is incompatible with the assay. |
| Water | <1 mg/mL (Insoluble) [3] [4] | Not recommended for direct reconstitution. |
To ensure solution clarity and compound integrity, follow this protocol for preparing primary stock solutions [3] [4] [5]:
The following diagram outlines the critical steps for going from a primary stock solution to running a cellular assay, highlighting key considerations for maintaining specificity.
For researchers conducting animal studies, the following in vivo formulations have been reported for this compound [3] [5]. These protocols ensure the compound remains in solution for administration.
Table 3: Recommended Formulations for Animal Dosing
| Formulation | Composition (Add Sequentially) | Target Concentration | Administration Route | Notes |
|---|---|---|---|---|
| Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2.5 mg/mL (6.11 mM) | Intraperitoneal (IP) | Clear solution; reported 85% bioavailability via IP [3] [4]. |
| Formulation 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (6.11 mM) | Oral (PO) or IP | Cyclodextrin-based; suitable for oral dosing (22% bioavailability) [3]. |
| Formulation 3 | 10% DMSO + 90% Corn Oil | 2.5 mg/mL (6.11 mM) | Oral or IP | Lipid-based formulation [3]. |
Animal Pharmacokinetics Data (from CD1 mice) [1] [4] [5]:
To ensure the observed phenotypic effects are due to on-target BRPF1 inhibition and not off-target artifacts, adhere to the following guidelines established by the chemical probe's developers [1] [3] [4]:
While this compound is highly selective across the bromodomain family, screening against a panel of 48 unrelated assays revealed some off-target activities. However, the manufacturer notes these are relatively weak compared to its BRPF1 potency [3] [4]. The recommendation to use a maximum of 1 µM in cellular work is designed specifically to minimize the impact of these potential off-target effects.
Using this compound in ChIP experiments allows you to directly investigate how BRPF1 inhibition alters the chromatin landscape. The established molecular pathway and cellular roles of BRPF1 provide clear hypotheses for ChIP analysis.
The primary application of this compound in a ChIP experiment would be as a pre-treatment of cells to probe the functional consequences of BRPF1 bromodomain inhibition on histone acetylation and transcription factor binding [1] [2].
You can integrate this compound into a standard ChIP-seq workflow. The following protocol outlines the key steps, from cell treatment to data analysis.
For robust and quantitative ChIP-seq results, careful experimental design and data normalization are critical.
For accurate comparison of ChIP signals between your treated and control samples, consider these advanced normalization methods:
| Method | Description | Advantage |
|---|---|---|
| siQ-ChIP | A sans-spike-in method that computes absolute immunoprecipitation efficiency using experimental parameters like cell count and chromatin mass [3]. | Mathematically rigorous; no need for exogenous chromatin, enabling direct, absolute comparisons within and between samples. |
| Spike-in Normalization | Uses exogenous chromatin from a different species (e.g., S. pombe) added to each sample in a known ratio before IP [3] [4]. | Can help control for technical variability during library preparation and sequencing. |
| Normalized Coverage | A relative comparison method that scales samples to the same total read count [3]. | Simple and effective for relative comparisons when experimental conditions are highly controlled. |
After this compound treatment and ChIP-seq, you can anticipate specific, measurable changes in the chromatin landscape.
This compound is a potent, selective chemical probe that inhibits the BRPF1 bromodomain, an epigenetic "reader" protein. It demonstrates excellent potency with a pKd of 9.5 for BRPF1 and shows greater than 1600-fold selectivity over all other bromodomains tested, making it a highly specific tool for epigenetic research [1] [2] [3].
Its primary mechanism involves disrupting the recruitment of BRPF1-containing histone acetyltransferase (HAT) complexes to chromatin, leading to changes in histone acetylation and subsequent alterations in gene expression programs critical for cancer cell survival [4] [5] [6].
The following table summarizes the key experimental parameters and findings from recent studies utilizing this compound for gene expression analysis.
| Aspect | Details and Findings |
|---|---|
| Recommended Cellular Concentration | ≤ 1 μM (to minimize off-target effects) [1] [3]. |
| Key Downregulated Pathways (RNA-seq) | DNA replication, homologous recombination, base excision repair, PPARα signaling, ribosome biogenesis [4] [5] [6]. |
| Key Hub Genes Identified | CCNA2 (Cyclin A2) was a central downregulated hub gene in NSCLC. ABCB1 expression was linked to BRPF1 in Taxol-resistant breast cancer [4] [6]. |
| Validated Downstream Signaling Axis | JAK2/STAT3/CCNA2 pathway in NSCLC [4] [7]. |
| Phenotypic Outcomes | G0/G1 cell cycle arrest, induced apoptosis, reduced cell proliferation, migration, and invasion [4] [5]. |
The protocols below synthesize methodologies from multiple recent studies that successfully employed this compound and subsequent RNA sequencing to uncover its mechanism of action.
The diagram below illustrates the logical workflow and the central signaling axis disrupted by this compound, as identified in these studies.
The table below summarizes the key quantitative data available for this compound from various assay methods, including BROMOscan.
| Assay Method | Reported Value | Target | Description |
|---|---|---|---|
| BROMOscan | ( K_D = 0.3 \text{ nM} ) [1] | BRPF1 | Direct measurement of binding affinity. |
| BROMOscan | Selectivity >1600-fold [1] | 48 other bromodomains | Demonstrates high specificity for BRPF1 over other bromodomains in a broad panel. |
| TR-FRET | ( pIC_{50} = 8.1 ) (( IC_{50} \approx 8 \text{ nM} )) [2] [1] | BRPF1 | Functional inhibition in a time-resolved fluorescence resonance energy transfer assay. |
| NanoBRET | ( IC_{50} = 20 \text{ nM} ) [1] | BRPF1B | Cellular target engagement assay measuring displacement from histones in cells. |
The BROMOscan assay is a high-throughput binding assay used to evaluate the selectivity of bromodomain inhibitors across a panel of bromodomains [3]. The general workflow is as follows:
The following diagram illustrates the general workflow and principle of the BROMOscan assay:
Primary Mechanistic Pathway: JAK2/STAT3/CCNA2 Axis Research in Non-Small Cell Lung Cancer (NSCLC) models shows this compound exerts potent antiproliferative effects by disrupting the JAK2/STAT3 signaling pathway. This inhibition leads to suppressed expression of the downstream cell cycle regulator CCNA2 (Cyclin A2), inducing G0/G1 phase arrest and stimulating apoptosis [3] [4].
Diagram Title: this compound Anti-Tumor Mechanism via JAK2/STAT3/CCNA2
This compound has shown promising efficacy in preclinical studies across various cancer types. The table below summarizes key findings from recent research.
| Cancer Type | Model System | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [3] [4] | A549, H1975 cell lines | Dose-dependent proliferation inhibition; induced G0/G1 cell cycle arrest & apoptosis. | JAK2/STAT3 pathway inhibition; CCNA2 downregulation. |
| Ovarian Cancer [5] | Metastatic OC cell lines (e.g., PEO4, OVCAR-3) | Reduced cell migration, invasion, & colony formation; induced apoptosis & DNA damage. | Deregulation of PPARα signaling; increased DNA damage markers (γH2A.X). |
| General Target Validation [2] | BRPF1b bromodomain | Established as actionable target for cancers like AML and HCC; this compound used as reference inhibitor. | Potent and selective binding to BRPF1b bromodomain (KD = 0.078 μM). |
The following protocols are compiled from methodologies used in recent studies utilizing this compound.
1. Cell Culture
2. Cell Viability Assay (CCK-8)
3. Clonogenic (Colony Formation) Assay
Diagram Title: In Vitro Proliferation Assay Workflow
1. Cell Cycle Analysis by Flow Cytometry
2. Apoptosis Assay (Annexin V/PI Staining)
Procedure:
This compound serves as a potent and selective tool molecule for probing BRPF1 biology in cancer research. Its application in mouse models, from in vitro mechanism dissection to in vivo efficacy studies, provides a strong preclinical foundation for validating BRPF1 as a therapeutic target. The protocols outlined here offer a roadmap for researchers to investigate the anti-tumor effects of this compound in various cancer contexts.
GSK6853 is a superior chemical probe for the BRPF family of bromodomains, developed through the optimization of a benzimidazolone series [1] [2].
The table below summarizes key characteristics of this compound.
| Property | Description/Value |
|---|---|
| Molecular Target | Bromodomains of BRPF1, BRPF2 (BRD1), and BRPF3 [3] |
| Primary Application | Inhibition of the BRPF1 bromodomain to study MOZ/MORF HAT complex function [1] |
| Recommended Cellular Concentration | ≤ 1 µM [3] |
| Cellular IC₅₀ (Target Engagement) | 20 nM (NanoBRET assay) [3] |
| In Vitro Potency (IC₅₀) | 8 nM (TR-FRET assay) [3] |
| Selectivity | >1600-fold selectivity over 48 other bromodomains in a panel screen [3] |
| Key Characteristic | Suitable for in vivo studies [1] |
The following protocols are adapted from recent research utilizing this compound to investigate its anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines [4].
Research using the protocols above has elucidated that this compound exerts anti-proliferative effects in NSCLC by disrupting a key signaling axis and inducing cell cycle arrest [4]. The workflow and mechanism can be visualized as follows:
The experimental workflow from cell treatment to mechanistic validation is summarized below:
The key findings from these integrated experiments are:
The table below summarizes the key physicochemical and solubility data for this compound from multiple supplier and scientific sources.
| Property | Value / Description |
|---|---|
| Molecular Weight | 409.48 g/mol [1] [2] [3] |
| Physical Form | White to off-white solid powder [2] [4] [5] |
| Purity | ≥98% (HPLC) [4] [5] |
| Solubility in DMSO | 55 - 81 mg/mL (134.32 - 197.81 mM) [1] [2] [5] |
| Solubility in Ethanol | 81 mg/mL (197.81 mM) [2] [3] |
| Solubility in Water | Insoluble / <1 mg/mL [2] [3] |
| Recommended Storage | -20°C (stable for at least 1 year as supplied) [1] [5] |
| Solution Stability | Solutions in DMSO or ethanol are stable for up to 3 months at -20°C [5] |
For preparing stock solutions:
For animal studies, this compound can be formulated for intraperitoneal (IP) injection, a route with demonstrated good bioavailability (85%) [1] [6] [4]. A protocol for a 2 mg/mL solution is provided below.
Example Preparation: To make 1 mL of the final formulation, you would add 100 µL of a 20 mg/mL DMSO stock solution to 400 µL PEG300 and mix; then add 50 µL Tween-80 and mix; finally, add 450 µL of saline to adjust the volume to 1 mL [2].
Here are answers to frequently asked questions regarding this compound use.
FAQ 1: What is the maximum recommended concentration for cell-based assays? To minimize the chance of off-target effects, the recommended concentration of this compound in cell-based assays is no higher than 1 µM [1] [2] [6]. Always use a freshly prepared stock solution to ensure accuracy.
FAQ 2: My solution has precipitated. What should I do? If precipitation occurs, warm the solution gently (e.g., in a 37°C water bath) and sonicate to re-dissolve the compound [1] [2]. Always check for clarity before use. Precipitation in cellular assays can be a sign of compound aggregation, a common cause of assay interference [7].
FAQ 3: How can I detect non-specific compound activity? The ALARM NMR assay is a protein-based NMR method used to identify compounds that cause nonspecific thiol reactivity or protein aggregation [7]. This assay can be implemented as a counter-screen to triage problematic compounds and validate your chemical probe [7].
This compound is a potent, soluble, and cell-active chemical probe that acts as a highly selective inhibitor of the BRPF1 bromodomain [1] [2] [3]. It is designed for studying the biological role of BRPF proteins in epigenetic regulation.
The table below summarizes its key biochemical and cellular characteristics:
| Property | Value / Measurement | Assay / Context |
|---|---|---|
| BRPF1 Potency (IC₅₀) | 8 nM | TR-FRET assay [2] |
| BRPF1 Binding (KD) | 0.3 nM | BROMOscan [2] |
| Cellular Target Engagement (IC₅₀) | 20 nM | NanoBRET assay (BRPF1B vs. histone H3.3) [2] [3] |
| Selectivity | >1600-fold over all other bromodomains tested | Panel of 48 bromodomains [2] [3] |
| Recommended Cell-Based Concentration | ≤ 1 µM | To minimize risk of off-target effects [1] [2] [3] |
To confirm that your observed phenotypes are due to BRPF1 inhibition, these key validation experiments are recommended.
This protocol is adapted from a recent study investigating this compound in non-small cell lung cancer (NSCLC) cell lines [4].
This western blot protocol confirms on-target activity by detecting downstream signaling changes.
The following diagram illustrates the signaling pathway you can expect this compound to modulate, based on the published mechanism [4].
Q1: What is the maximum concentration I should use in my cell-based assays?
Q2: I see a lack of phenotypic effect. How can I confirm this compound is engaging its target in my cells?
Q3: My experiment shows unexpected effects. Are they caused by off-target binding?
Q4: What are the key formulation and pharmacokinetic properties for in vivo studies?
The table below summarizes the key stability and handling data for this compound to help you plan your experiments effectively [1] [2] [3].
| Aspect | Details |
|---|---|
| Form Supplied | White to off-white solid powder [2] [4]. |
| Purity | >98% [1] to 99.44% [3]. |
| Recommended Storage (Powder) | -20°C [1] [2] [3]. |
| Powder Stability (Supplied) | Stable for at least 1 year from the date of purchase when stored at -20°C [1] [2]. |
| Solubility | Soluble in DMSO (up to 25-81 mg/mL) and Ethanol (up to 25-81 mg/mL). Insoluble in water [1] [2] [3]. |
| Solution Stability (DMSO/Ethanol) | Stable for up to 3 months when stored at -20°C [1] [2]. |
| Key Handling Warning | Avoid repeated freeze-thaw cycles of stock solutions [5] [4]. |
Q1: How should I prepare and store a long-term stock solution of this compound?
Q2: My experiment shows unexpected cellular toxicity. What could be the cause?
A common cause of off-target effects is using excessively high concentrations of the inhibitor in cell-based assays. To minimize this risk:
Q3: I need to perform an in vivo study. What formulation information is available?
While specific formulations may need optimization for your model, one published protocol suggests the following for intraperitoneal (IP) injection [3] [4]:
1. Basic In Vitro Protocol for Cellular Studies
This workflow outlines a standard procedure for treating cells with this compound.
2. Validated Signaling Pathway in NSCLC Research
A 2025 study demonstrated that this compound inhibits Non-Small Cell Lung Cancer (NSCLC) cell proliferation (A549 and H1975) through a specific molecular pathway, as summarized below [7].
Key Experimental Findings from Recent Research [7]:
To establish a strong experimental foundation, it is crucial to understand the core characteristics of GSK6853. The table below summarizes its key biochemical and physicochemical properties.
| Property | Specification | Source/Assay |
|---|---|---|
| Primary Target | BRPF1 Bromodomain | - |
| Biochemical Potency (BRPF1) | pKd = 9.5 (Kd = 0.3 nM); pIC50 = 8.0-8.1 (IC50 = ~8-10 nM) | BROMOscan; TR-FRET [1] [2] |
| Cellular Target Engagement | IC50 = 20 nM | NanoBRET assay [2] |
| Selectivity | >1,600-fold selective for BRPF1 over 48 other bromodomains | BROMOscan panel [1] [2] [3] |
| Recommended Cellular Concentration | ≤ 1 µM | SGC Recommendation [2] [4] |
| Solubility | 140 µg/mL (in CLND assay); 25 mg/mL in DMSO | [1] [3] |
| Chrom logD at pH 7.4 | 2.0 | [2] |
Here are detailed methodologies for key cellular assays, based on recent research, to help you validate the anti-proliferative effects of this compound.
Cell Viability Assay (CCK-8)
Colony Formation Assay
Cell Cycle Analysis by Flow Cytometry
Apoptosis Assay (Annexin V/PI Staining)
The anticancer effects of this compound are mediated through the disruption of key signaling pathways that drive cell proliferation, as illustrated below.
Unexpected Lack of Cellular Phenotype
Low Solubility or Precipitation in Aqueous Buffers
Emerging evidence suggests that combining epigenetic inhibitors can enhance anticancer efficacy.
GSK6853 is a potent and selective chemical probe for the BRPF1 bromodomain, intended for use in vitro and in vivo to elucidate biological roles of BRPF1 [1] [2]. It demonstrates excellent potency (pKd 9.5) and high selectivity (>1600-fold over other bromodomains) [2].
While specific liver microsomal stability data for this compound is not available in the search results, its pharmacokinetic (PK) characteristics provide insight. In male CD1 mice, this compound had a fraction unbound in blood of 7.9%, and the intraperitoneal (i.p.) route was deemed suitable for in vivo studies [2]. The lack of explicit stability data suggests this could be a parameter for optimization.
The following protocol is a standard assay for determining metabolic stability, which can be applied to evaluate this compound and its analogs.
Liver Microsomal Stability Assay Protocol [3]
This experimental workflow can be visualized as follows:
Improving metabolic stability often involves strategic structural modification to reduce the compound's susceptibility to enzymatic degradation. The following table summarizes common approaches, illustrated with examples from BRPF1 inhibitor research.
| Strategy | Rationale & Action | Research Example |
|---|---|---|
| Reduce cLogD | Lower lipophilicity often reduces metabolic turnover by CYP450 enzymes. Aim for cLogD < 3 [4]. | In a BRPF1b hit identification campaign, compounds with lower cLogD (e.g., Compound 5, cLogD=2.1) showed more favorable ADMET profiles [4]. |
| Block Metabolic Soft Spots | Identify sites of rapid metabolism (e.g., via metabolite ID) and introduce blocking groups like halogens, or deuterium replacement. | The optimization of the initial BRPF1 inhibitor GSK5959 (high logD, low solubility) focused on introducing heteroatoms and solubilizing groups to improve properties [1]. |
| Introduze Steric Shielding | Add steric hindrance near vulnerable metabolic sites (e.g., aromatic rings, aliphatic carbons) to shield them from enzymes. | In the this compound progenitor series, adding a piperazine at the 6-position of the benzimidazolone core maintained potency while improving solubility, a key physicochemical property [1]. |
| Structural Isosterism | Replace metabolically labile functional groups (e.g., esters, alkyl chains) with stable isosteres (e.g., amides, cyclic constraints). | Replacing a 2-methoxyphenyl group with a 2-pyridyl group in the benzamide series reduced logD while maintaining potency by mimicking an intramolecular hydrogen bond [1]. |
The relationship between structural modification and stability outcomes can be conceptualized as a continuous cycle:
Q1: Why is my BRPF1 inhibitor showing high clearance in rat liver microsomes, but the prediction for human clearance is low? This is a common scenario in discovery. Species-specific differences in cytochrome P450 enzyme expression and activity are the primary cause [3]. It is crucial to profile compounds across multiple species (e.g., mouse, rat, human) early on. A compound stable in human liver microsomes (HLM) but unstable in rat liver microsomes (RLM) may still be a viable candidate, and the rat may not be the appropriate PK model. Always use human data for the ultimate go/no-go decisions.
Q2: The microsomal stability of my compound is poor, but hepatocyte stability is good. What could be the reason? This pattern suggests your compound may be primarily metabolized by non-cytochrome P450 pathways. Liver microsomes primarily contain CYP450 and UGT enzymes (the latter requiring activated cofactors). Hepatocytes are whole cells containing a full complement of metabolic enzymes, including those in the cytosol (e.g., esterases, aldehyde oxidases) [3]. If hepatocyte stability is good, it indicates the compound is stable against these broader metabolic processes, which is a positive sign.
Q3: What are the typical classification bands for intrinsic clearance (CLint) in human liver microsomes? While specific cutoffs can vary by organization, compounds are generally ranked and categorized as follows [3]:
[Value] μL/min/mg (indicating good stability)[Value] μL/min/mg (indicating poor stability)
Note: The exact numerical boundaries for low, moderate, and high clearance were not explicitly defined in the search results. It is recommended to establish these based on internal historical data and project goals.
When a compound like GSK6853 shows undesired CYP450 inhibition, medicinal chemists employ several strategies to modify its structure. The goal is to reduce interaction with CYP450 enzymes while maintaining potency against the primary target.
The table below summarizes common structural alerts and modification strategies based on standard medicinal chemistry practices [1] [2] [3].
| Structural Alert | Potential Modification Strategy | Intended Effect |
|---|---|---|
| Flat, planar aromatic systems | Introduce steric hindrance; reduce lipophilicity | Reduce insertion into CYP heme plane |
| Nitrogen-containing heterocycles (e.g., pyridines, imidazoles) | Modify pKa; introduce steric hindrance | Weaken coordination to heme iron |
| Strong Lewis bases | Replace with bioisosteres; alter electronics | Reduce affinity for CYP active site |
To systematically evaluate and address CYP450 inhibition, researchers follow a standardized workflow. The diagram below outlines the key stages of this process.
This first step identifies which CYP450 isoforms (e.g., 3A4, 2D6) are inhibited by the lead compound [2] [3].
If significant inhibition is found, the next step is to determine the mechanism (reversible or time-dependent) [1] [3].
Computational tools help understand how the compound interacts with the CYP450 active site to guide redesign [1].
Q1: Our lead compound shows time-dependent inhibition (MBI) of CYP3A4. What is the most common cause and how can we address it? A1: MBI is often caused by functional groups like methylenedioxyphenyl, furans, or thiophenes that are metabolized into reactive intermediates [1]. The strategy is to block metabolic soft spots or introduce electron-withdrawing groups to make the metabolic transformation less favorable.
Q2: After modifying the structure to reduce CYP inhibition, our compound lost potency against the primary target. What can we do? A2: This is a common challenge. Focus on bioisosteric replacement, where you replace the problematic group with another that has similar physicochemical properties but lower CYP affinity. For example, replace a basic nitrogen with a non-basic heterocycle.
Q3: How critical is it to reduce CYP inhibition for a drug candidate? A3: It depends on the therapeutic area, intended dose, and exposure. For drugs intended for chronic use in poly-medicated patients, it is critical due to the high risk of drug-drug interactions (DDIs). For some oncology drugs with high efficacy and short-term use, a certain level of CYP inhibition might be acceptable, but it requires careful management [4] [3].
While specific metabolites are not identified, several studies provide relevant pharmacokinetic and physicochemical data for this compound itself, which is crucial for understanding its metabolic profile [1] [2].
| Property | Value | Notes / Assay Type |
|---|---|---|
| Molecular Weight | 409.48 g/mol | [2] |
| Formula | C22H27N5O3 | [2] |
| BRPF1 Potency (pIC50) | 8.1 (IC50 ~8 nM) | TR-FRET assay [1] [2] |
| Solubility | 140 μg/mL | CLND (Chromatographic Liquid Nitrogen Dewar) solubility [1] |
| Chrom logD at pH 7.4 | 2.0 | Indicates good solubility [1] |
| In Vivo Clearance (Mouse) | 107 mL/min/kg | High clearance; IV administration (1 mg/kg) [1] [2] |
| Half-life (Mouse) | 1.7 h | IV administration [1] [2] |
| Oral Bioavailability (Mouse) | 22% | 3 mg/kg dose [1] [2] |
Since direct data on this compound metabolites is unavailable, here are detailed standard workflows for metabolite profiling and identification that you can apply.
The first step is to generate metabolites using in vitro systems, followed by efficient extraction [3] [4].
Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS) is the cornerstone technique for metabolite identification [3] [5].
The following diagram illustrates the core experimental workflow for metabolite identification.
Here are solutions to frequently encountered problems in metabolite identification studies.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low signal for metabolites | Poor ionization efficiency; low metabolite abundance. | Optimize ESI source parameters; use concentration techniques during sample prep; employ more sensitive instrumentation (e.g., ion mobility MS) [5]. |
| Too many background ions | Complex biological matrix; solvent impurities. | Improve chromatographic separation; use blanks for background subtraction; employ data mining software to distinguish drug-related components [3]. |
| Cannot identify metabolite structure | Uncommon metabolic pathway; ambiguous MS/MS fragmentation. | Synthesize proposed metabolite as a standard for direct comparison; consider advanced NMR techniques for definitive structural elucidation. |
| High clearance in microsomes | Rapid Phase I metabolism (a "metabolic soft spot") [5]. | Identify the major site of metabolism (e.g., via MS/MS); use this information to guide medicinal chemistry efforts to block this site and improve metabolic stability. |
When planning your studies, keep these broader strategic points in mind:
The table below summarizes the core technical data for GSK6853, which is a potent, soluble, and highly selective chemical probe for inhibiting the BRPF1 bromodomain [1] [2] [3].
| Property | Description / Value |
|---|---|
| Target | BRPF1 Bromodomain [1] [3] |
| Bioactivity (pIC₅₀) | 8.1 (TR-FRET assay) [2] [3] |
| Molecular Weight | 409.48 g/mol [2] [3] |
| Formula | C₂₂H₂₇N₅O₃ [2] [3] |
| CAS Number | 1910124-24-1 [2] |
| Solubility | DMSO: 55-81 mg/mL (134.32-197.81 mM) Ethanol: 81 mg/mL (197.81 mM) Water: Insoluble [2] [3] | | Recommended Cellular Concentration | ≤ 1 μM (to minimize off-target effects) [2] [3] | | Key Feature | >1600-fold selectivity over other tested bromodomains [3] |
FAQ 1: What is the recommended concentration for cell-based assays? It is recommended to use this compound at a concentration no higher than 1 μM in cell-based assays. While the compound is highly selective for BRPF1, screening against unrelated assays has shown weak off-target activities at higher concentrations. Staying at or below 1 μM minimizes the chance of these effects interfering with your results [2] [3].
FAQ 2: How should I store and reconstitute this compound? For long-term storage, the powder should be kept at -20°C. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C. The solution is stable for approximately one year under these conditions. Always use sterile techniques when handling the solution to prevent contamination [2].
FAQ 3: What are the observed effects of this compound on NSCLC cells? Research shows that this compound exerts potent antiproliferative effects on non-small cell lung cancer (NSCLC) cells, such as A549 and H1975. The compound inhibits proliferation and colony formation in a dose-dependent manner. Mechanistically, it induces G0/G1 cell cycle arrest and promotes apoptosis by suppressing the JAK2/STAT3 signaling pathway and downregulating the cell cycle regulator CCNA2 (Cyclin A2) [4].
FAQ 4: What is the bioavailability of this compound in animal models? Pharmacokinetic studies in male CD1 mice show that this compound has moderate oral bioavailability (22%). The intraperitoneal (IP) route achieves significantly higher bioavailability (85%), making it a suitable administration route for preclinical pharmacodynamic models [2] [3].
Problem: Inconsistent cellular activity or unexpected toxicity.
Problem: Low solubility in aqueous buffers.
Here are detailed methodologies for key experiments cited in the research.
Principle: This assay tests the ability of a single cell to proliferate into a large colony over time, measuring the long-term cytotoxic effects of this compound.
Procedure:
The workflow can be visualized as follows:
Principle: This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cell population percentages in different cell cycle phases (G0/G1, S, G2/M).
Procedure:
Principle: Western blotting is used to detect changes in protein expression and phosphorylation levels, such as the downregulation of CCNA2 and inhibition of JAK2/STAT3 phosphorylation.
Procedure:
The proposed signaling pathway through which this compound acts in NSCLC cells is summarized below:
The table below summarizes the core characteristics of GSK6853 and NI-57 based on the available data.
| Property | This compound | NI-57 |
|---|---|---|
| Chemical Name | Not specified in sources | 4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide [1] |
| Molecular Weight | 409.5 Da [2] | 383.42 [1] |
| Target | BRPF1 Bromodomain [3] [4] | BRPF Bromodomains [1] |
| Primary Assay Potency (TR-FRET) | IC₅₀ = 8 nM [4] | IC₅₀ = 86 nM (KD from BROMOscan) [5] [6] [7] |
| Cellular Target Engagement (NanoBRET) | IC₅₀ = 20 nM [4] | IC₅₀ = 100 nM [3] |
| Selectivity | >1600-fold selective for BRPF1 over other bromodomains in a 48-bromodomain panel [4] | Demonstrated selectivity for BRPF1b over BRPF1a [5] [6] [7] |
| Key Characteristics | - Superior BRPF1 inhibitor, suitable for in vivo studies [3]
The quantitative data in the table above is derived from several key experimental methodologies. Here is a brief overview of these protocols:
kₒₙ and dissociation kₒff rates), which are used to calculate the equilibrium binding constant (KD) [5] [6] [7].To better understand the function of these inhibitors, the following diagram illustrates the role of BRPF1 and the mechanism of its inhibitors.
As shown above, BRPF1 acts as a critical scaffold for assembling the MOZ/MORF histone acetyltransferase complex [9] [4]. This complex acetylates histone H3 at lysine 14 (H3K14ac), an epigenetic mark that promotes the transcription of oncogenes like E2F2 and EZH2 [9]. By inhibiting BRPF1's bromodomain, compounds like this compound and NI-57 disrupt this pro-oncogenic signaling pathway.
Research has shown that this compound exerts anti-proliferative effects in non-small cell lung cancer (NSCLC) cells by suppressing the JAK2/STAT3 signaling axis and downregulating CCNA2 (Cyclin A2), leading to cell cycle arrest and apoptosis [10].
When deciding between these chemical tools, consider their distinct strengths:
BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a scaffolding protein essential for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes [1]. These complexes play crucial roles in fundamental cellular processes like DNA repair, replication, and recombination [1]. The bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on histones, an key step in epigenetic signaling [2] [3].
Studying the specific function of the BRPF1 bromodomain is challenging due to the high structural conservation across the human bromodomain family, which includes 61 modules in 46 proteins [4] [2]. Without highly selective tools, observed cellular effects could be attributed to off-target inhibition. GSK6853 was designed to meet this need, acting as a high-quality chemical probe to link biological phenotypes specifically to BRPF1 bromodomain inhibition [4] [3].
This compound demonstrates excellent potency for BRPF1 and remarkable selectivity over other bromodomains, as shown in the table below.
| Bromodomain Target | Assay Type | Potency (IC₅₀ or Kd) | Selectivity vs. BRPF1 |
|---|---|---|---|
| BRPF1 | TR-FRET (IC₅₀) [1] | 8 nM | - |
| BRPF1 | BROMOscan (Kd) [1] | 0.3 nM | - |
| BRPF1 | NanoBRET Cellular (IC₅₀) [1] | 20 nM | - |
| BRPF2/BRD1 | TR-FRET (pIC₅₀) [4] | ~5.1 | ~90 to 125-fold |
| BRPF3 | TR-FRET (pIC₅₀) [4] | ~4.8 | > 1,000-fold |
| BRD4 (BD1/BD2) | TR-FRET (pIC₅₀) [4] [5] | < 4.3 | > 1,600-fold |
| All Other Bromodomains | BROMOscan Panel (48 domains) [1] | N/A | > 1,600-fold |
This compound also has an inactive control analog, GSK9311, which has 125 to 185-fold reduced potency in cell-free and cell-based assays [5]. Using this control is a best practice in chemical biology to help confirm that observed effects are due to on-target BRPF1 inhibition.
The selectivity profile of this compound was established using several well-regarded experimental techniques.
This high-throughput method quantitatively measures the binding affinity of a compound across a panel of purified bromodomains. This compound was tested against 48 different bromodomains, and the results confirmed its high selectivity, showing significant binding only to BRPF1, BRPF2, and BRPF3 [1] [3].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to determine a compound's potency (IC₅₀) in displacing a fluorescent tracer from the bromodomain's binding pocket. The 8 nM IC₅₀ for BRPF1, measured by this method, confirms its high potency [1].
The NanoBRET assay evaluates target engagement in a live-cell environment, confirming the cell permeability and intracellular activity. This compound demonstrated an IC₅₀ of 20 nM in this system, showing it effectively engages with its target in a more physiologically relevant setting [1].
For researchers studying non-BET bromodomains like BRPF1, this compound is considered part of a high-quality chemical probe set [3]. Its selectivity makes it superior to earlier, less optimized compounds like GSK5959, which had suboptimal physicochemical properties [4].
When using this compound in cell-based assays, it is recommended to use a concentration no higher than 1 µM to minimize the chance of off-target effects [1]. Always include the inactive control GSK9311 where possible to confirm the on-target nature of any phenotypic effects you observe [5].
The selectivity profile of GSK6853 is established through robust biochemical and cellular assays.
This compound is recognized as an improved chemical probe compared to earlier inhibitors. The table below compares it with other related compounds.
| Compound | Primary Target(s) | Key Characteristics | Note |
|---|---|---|---|
| This compound | BRPF1 | High potency & selectivity; suitable for cellular studies [1] | Recommended probe |
| GSK5959 | BRPF1 | Good selectivity but suboptimal solubility & cellular activity [2] [3] | Superseded by this compound [3] |
| NI-57 / OF-1 | BRPF1, BRPF2, BRPF3 | "Pan-BRPF" inhibitor; inhibits all three paralogs [4] [5] | Non-selective |
| BAY-299 | BRPF2, TAF1/TAF1L | Selective for BRPF2 over BRPF1/3; dual inhibitor [4] [5] | Different target profile |
BRPF1, BRPF2, and BRPF3 are scaffolding proteins that assemble different histone acetyltransferase (HAT) complexes [6] [4]:
These biological roles make them attractive targets for research, particularly in cancer [7] [6]. The following diagram illustrates the composition of these complexes.
Given its high selectivity and well-characterized profile, This compound is the preferred chemical probe for elucidating BRPF1-specific biology in cellular models. For studies requiring inhibition of all BRPF paralogs, a pan-BRPF inhibitor like NI-57 would be more appropriate [4] [5].
This table summarizes the core quantitative data that defines this compound's performance.
| Assay Type | Target / Parameter | Result | Significance / Context |
|---|---|---|---|
| Biochemical TR-FRET [1] [2] [3] | BRPF1 (pIC₅₀) | 8.1 | Corresponds to an IC₅₀ of approximately 8 nM |
| BRPF2/3 (pIC₅₀) | 5.1 / 4.8 | Demonstrates significant selectivity over close family members | |
| BRD4 BD1/2 (pIC₅₀) | 4.7 / <4.3 | Highly selective over BET family bromodomains | |
| Biochemical Binding (BROMOscan) [2] | BRPF1 (KD) | 0.3 nM | Confirms very high binding affinity in a panel of 48 bromodomains |
| Selectivity | >1,600-fold | ||
| Cellular NanoBRET [1] [2] | BRPF1B (IC₅₀) | 20 nM | Confirms potent cellular target engagement |
The validation of this compound relied on established biochemical and cellular techniques. Here are the core methodologies for the key experiments cited.
The Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is a biochemical method used to quantify the ability of this compound to disrupt the interaction between the BRPF1 bromodomain and acetylated histones [1].
The following diagram illustrates the basic principle of this competitive TR-FRET assay:
The Nano Bioluminescence Resonance Energy Transfer (NanoBRET) assay confirms that this compound engages its target inside live cells [1] [2] [4].
Understanding the biological role of BRPF1 helps contextualize the value of this compound as a chemical probe.
The diagram below illustrates the logical relationship and the point of inhibition by this compound:
This compound is a potent and selective chemical probe for the BRPF1 bromodomain, developed to elucidate its biological role and therapeutic potential [1] [2]. The table below summarizes its key profiling data.
| Property | Value | Assay/Method |
|---|---|---|
| BRPF1 Biochemical Potency (KD) | 0.3 nM | BROMOscan [2] |
| BRPF1 Biochemical Potency (IC50) | 8 nM | TR-FRET [2] |
| Cellular Target Engagement (IC50) | 20 nM | NanoBRET [2] |
| DSF Thermal Shift (ΔTm) | +19.9 °C | Differential Scanning Fluorimetry (DSF) [3] |
| Chrom logD at pH 7.4 | 2.0 | Chromatographic measurement [2] |
| Solubility | 140 μg/mL | CLND (Chemiluminescent Nitrogen Detection) [2] |
The table below compares this compound with other reported BRPF inhibitors to illustrate its performance profile.
| Compound | Primary Target(s) | Reported DSF ΔTm | Key Characteristics |
|---|---|---|---|
| This compound | BRPF1 | +19.9 °C [3] | BRPF1-selective chemical probe; suitable for cellular studies [2] [4]. |
| NI-57 | Pan-BRPF (BRPF1/2/3) | +17.0 °C [3] | Pan-inhibitor from a quinolinone scaffold; useful for targeting all BRPF paralogs [5] [4]. |
| BAY-299 | BRPF2 & TAF1/TAF1L | Data not available in search results | First reported dual inhibitor; selective for BRPF2 over BRPF1/3 [5] [4]. |
| OF-1 | Pan-BRPF (BRPF1/2/3) | Data not available in search results | Pan-inhibitor from a benzimidazolone scaffold [5]. |
Thermal Shift Assays like DSF are widely used for hit confirmation in drug discovery [6]. The general workflow and key steps for DSF are as follows.
To confirm binding in a more physiologically relevant environment, the Cellular Thermal Shift Assay (CETSA) is used [6] [7]. The workflow for this method is outlined below.
For this compound, a related cellular target engagement assay (NanoBRET) demonstrated potent activity, confirming that the compound not only binds to the isolated protein but also engages its target inside living cells [2].
When working with these assays, keep the following in mind:
Table 1: Biophysical and Biochemical Profile of BRPF1b Inhibitors
| Compound | Molecular Weight (g/mol) | KD (μM) | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Thermal Shift (ΔTm, °C) | Ligand-Observed NMR Binding |
|---|---|---|---|---|---|---|
| This compound | 409 | 0.078 | 1.3 x 10⁶ | 0.01 | +19.9 | Not Determined (n.d.) [1] |
| NI-57 | 383 | 0.086 | 1.9 x 10⁷ | 0.16 | +17.0 | n.d. [1] |
| Compound 1 | 448 | 44 | 4.6 x 10⁴ | 2.0 | +7.2 | Yes [1] |
| Compound 2 | 431 | 46 | 4.8 x 10⁴ | 2.2 | -6.3 | Yes [1] |
| Compound 3 | 367 | 61 | 3.5 x 10⁴ | 2.0 | +7.1 | Insoluble [1] |
| Compound 4 | 369 | 128 | 3.0 x 10⁴ | 2.1 | +10.6 | Yes [1] |
| Compound 5 | 354 | 186 | 8.4 x 10³ | 1.6 | +4.6 | Yes [1] |
Methodology of Key Techniques:
ka and dissociation kd rates). This primary screen identified 36 binders, and subsequent multicycle kinetics confirmed 20 compounds with KD < 250 μM [1] [2].While direct NMR binding topology data for this compound is not available in the search results, this compound is well-established in the literature as a highly potent and selective chemical probe for the BRPF1 bromodomain [3]. Its strong binding affinity (KD = 0.078 μM) and significant stabilization of the protein (ΔTm = +19.9°C) make it a benchmark against which new hits (like Compounds 1-5) are compared [1]. Its mechanism of action has been independently validated in cancer models, where it inhibits non-small cell lung cancer (NSCLC) cell proliferation by disrupting the JAK2/STAT3 signaling pathway and suppressing CCNA2, leading to cell cycle arrest [4].
The diagram below summarizes this mechanism of action based on the findings from preclinical studies [4].
The table below summarizes how Grating-Coupled Interferometry (GCI) compares to other common label-free biosensor technologies, based on manufacturer specifications and recent application studies [1].
| Feature | Grating-Coupled Interferometry (GCI) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
|---|---|---|---|
| Detection Principle | Waveguide interferometry; measures phase shift in an evanescent field [1]. | Measures change in refractive index at a metal surface [1]. | Analyzes interference pattern of white light reflected from two surfaces [1]. |
| Sensitivity | Very high (<0.01 pg/mm²); suitable for fragments and small molecules [1] [2]. | High | Moderate |
| Kinetic Range (off-rates) | Broad (up to kd = 10 s⁻¹) [1]. | Limited (up to kd = 1 s⁻¹) [1]. | Narrow (up to kd = 0.1 s⁻¹) [1]. |
| Measurement Conditions | Flow-based system [1]. | Flow-based system [1]. | Dip-and-read format, no microfluidics [1]. |
| Application Flexibility | Suitable for a wide range, from small molecules to viruses in crude samples [1]. | Limited suitability for fragments, viruses, and complex matrices [1]. | Limited suitability for peptides, proteins, and viruses [1]. |
| Compound | Molecular Weight (g/mol) | KD (μM) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) |
|---|---|---|---|---|
| GSK6853 | 409 | 0.078 | 1.3 x 10⁶ | 0.01 |
| NI-57 | 383 | 0.086 | 1.9 x 10⁷ | 0.16 |
| Compound 1 | 448 | 44 | 4.6 x 10⁴ | 2.0 |
| Compound 2 | 431 | 46 | 4.8 x 10⁴ | 2.2 |
| Compound 5 | 354 | 186 | 8.4 x 10³ | 1.6 |
For researchers looking to implement similar studies, here are the core methodological details from the studies cited above:
ka, dissociation rate kd, and equilibrium dissociation constant KD) were determined through multicycle kinetics analysis for confirmed hits [3].
The table below summarizes the key biophysical and biochemical methods used for the orthogonal validation of BRPF1b binders, including the well-characterized inhibitor GSK6853 and several novel hits [1].
| Method | Purpose in Validation Workflow | Key Quantitative Data for this compound | Key Quantitative Data for Novel Hits (e.g., Compound 5) |
|---|---|---|---|
| AI-Driven Virtual Screening (MolPAL) | Initial hit identification from millions of compounds; predicts binding pose. | N/Applies (used as a reference standard) | 51 virtual hits identified from ~25 million compounds [1]. |
| Grating-Coupled Interferometry (GCI) | Primary confirmation of binding; measures binding affinity (KD) and kinetics (ka, kd). | KD = 0.078 μM; ka = 1.3 x 10⁶ M⁻¹s⁻¹; kd = 0.01 s⁻¹ [1] | For Compound 5: KD = 186 μM; ka = 8.4 x 10³ M⁻¹s⁻¹; kd = 1.6 s⁻¹ [1] |
| Differential Scanning Fluorimetry (DSF) | Orthogonal confirmation of binding through protein thermal stability shift (ΔTm). | ΔTm = +19.9 °C [1] | For Compound 5: ΔTm = +4.6 °C [1] |
| Ligand-Observed NMR | Further verification of binding and analysis of binding topology. | Not Determined (n.d.) for this compound in this study [1] | Binding confirmed for Compound 5 via 1D, STD, waterLOGSY, and CPMG methods [1] |
| Cellular Target Engagement (NanoBRET) | Confirms functional binding and inhibition in a cellular context. | IC₅₀ = 20 nM [2] | Not reported for novel hits in the searched results [1] |
| Selectivity Profiling | Assesses specificity against related biological targets. | >1600-fold selectivity over 48 other bromodomains [2] | Selectivity demonstrated for BRPF1b over BRPF1a [1] |
| ADMET Profiling | Evaluates drug-like properties for development potential. | Not fully detailed in searched results; in vivo PK data available [2] | Promising metabolic stability shown in human liver microsomes and hepatocytes for several hits [1] |
Here are the core methodologies for the main experimental techniques used in the orthogonal validation.
Grating-Coupled Interferometry (GCI): This label-free biosensing technique measures binding by detecting changes in the refractive index near a sensor surface. In the cited study, the waveRAPID (Repeated Analyte Pulses of Increasing Duration) protocol was used. A single concentration of the compound (100 μM for novel hits) was pulsed over the immobilized BRPF1b protein at increasing durations. This method provides direct data on association and dissociation rates, from which the equilibrium binding constant (KD) is calculated [1].
Differential Scanning Fluorimetry (DSF): This method detects ligand binding by measuring shifts in the protein's thermal denaturation temperature (Tm). The binding of a stabilizing ligand increases the protein's thermal stability, resulting in a positive ΔTm. In the validation workflow, the primary hits from GCI were tested at 100 μM, and a thermal shift exceeding ±4 °C was considered a strong indicator of binding [1].
Ligand-Observed NMR: This technique verified binding and inferred binding topology for prioritized hits. A consensus approach was used, employing multiple acquisition methods including 1D proton NMR, Saturation Transfer Difference (STD), waterLOGSY, and Carr-Purcell-Meiboom-Gill (CPMG). Binding was confirmed by comparing the NMR spectra of the compound in the presence and absence of the BRPF1b protein [1].
The following diagram illustrates the sequential workflow integrating these orthogonal methods, from initial virtual screening to final hit confirmation.
Based on the gathered data, here are the core strengths of the orthogonal validation approach for epigenetic targets like BRPF1b.
The core quantitative data for this compound, particularly from chemoproteomic competition binding assays, is summarized in the table below.
| Assay Type | Experimental Description | Result | Citation |
|---|---|---|---|
| Chemoproteomic Competition Binding | Binding to full-length endogenous BRPF1 in HUT-78 cell lysate | pIC50 = 8.6 nM [1] | |
| TR-FRET Assay | In vitro potency against BRPF1 bromodomain | IC50 = 8 nM [1] | |
| NanoBRET Cellular Target Engagement | Dose-dependent displacement of BRPF1B from histone H3.3 in cells | IC50 = 20 nM [1] | |
| BROMOscan Selectivity Panel | Binding affinity (Kd) for BRPF1 across 48 bromodomains | Kd = 0.3 nM; >1600-fold selectivity over all other bromodomains [1] |
The methodology for the key chemoproteomic competition binding assay, as referenced, can be summarized as follows [1]:
To understand the function of this compound's target, the following diagram illustrates the role of BRPF1 as a scaffolding protein and how its inhibition impacts the MOZ/MORF histone acetyltransferase (HAT) complex.
This diagram shows that BRPF1 proteins are crucial scaffolding subunits for assembling the tetrameric MOZ/MORF HAT complexes [1]. These complexes are responsible for acetylating histones. The BRPF1 bromodomain specifically binds to acetylated lysine residues on histones. By inhibiting this binding, this compound disrupts the function of the complex [1] [2]. These complexes play vital roles in fundamental nuclear processes like transcription activation, DNA repair, and replication, and MOZ is frequently involved in acute myeloid leukemia (AML) [1].
Based on the available data, this compound meets the key criteria for a high-quality chemical probe [3]:
For researchers, it is recommended to use this compound at a concentration no higher than 1 μM in cell-based assays to minimize the potential for off-target effects [1] [4].
The search results I obtained lack head-to-head experimental data comparing this compound to other BRPF1 inhibitors like GSK5959. For a complete comparison, I suggest you: